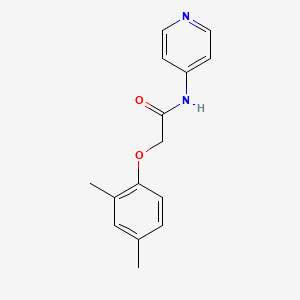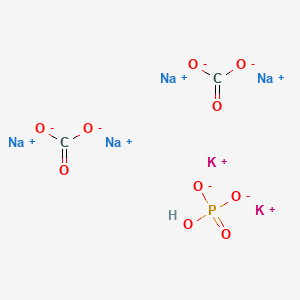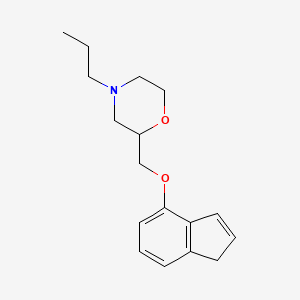![molecular formula C22H29N5O2 B14157006 4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole CAS No. 488110-30-1](/img/structure/B14157006.png)
4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various heterocyclic frameworks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by cyclization and further functionalization to introduce the piperazine and methoxy groups . The reaction conditions often involve heating at elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in modulating neurotransmitter release, cell proliferation, and apoptosis. The compound’s binding to these receptors can influence various signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its high affinity for sigma-2 receptors.
3-(4-(4-cyclohexylpiperazin-1-yl)butyl)benzo[d]thiazol-2(3H)-one: Exhibits subnanomolar sigma-2 affinity.
Uniqueness
4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is unique due to its specific structural features and its potential for selective binding to sigma receptors. This selectivity can lead to distinct pharmacological profiles and therapeutic applications .
Propiedades
Número CAS |
488110-30-1 |
|---|---|
Fórmula molecular |
C22H29N5O2 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C22H29N5O2/c1-28-18-12-16-17(13-19(18)29-2)25-21-20(16)23-14-24-22(21)27-10-8-26(9-11-27)15-6-4-3-5-7-15/h12-15,25H,3-11H2,1-2H3 |
Clave InChI |
SWAQBWPWDIOWPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)N4CCN(CC4)C5CCCCC5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)


![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)

![3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14156966.png)
![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde](/img/structure/B14156972.png)

![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)


